4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-5-(4-fluorophenyl)-7-phenylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3/c19-17-16-15(12-6-8-13(20)9-7-12)10-23(18(16)22-11-21-17)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUADIDMWCYNTPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3Cl)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with potential applications in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : CHClFN
- Molecular Weight : 323.75 g/mol
- CAS Number : 243665-99-8
Biological Activity Overview
The compound exhibits various biological activities, primarily focusing on its interaction with specific receptors and enzymes.
1. Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines, including the target compound, show significant anticancer properties. Notably, compounds with similar structures have demonstrated activity against various cancer cell lines:
The presence of electron-donating groups has been linked to enhanced potency against cancer cells, suggesting that structural modifications can significantly influence biological activity.
2. Antiparasitic Activity
Similar pyrrolo[2,3-d]pyrimidines have been evaluated for their antiparasitic effects. For instance, a study on related compounds showed inhibition of PfATP4-associated Na-ATPase activity, which is crucial for malaria parasite survival:
| Compound | Activity Type | EC (µM) | Reference |
|---|---|---|---|
| S-WJM992 (analog) | Antimalarial | 0.064 | |
| Other Analogues | Antimalarial | >0.1 to <1.0 |
These findings indicate that structural optimization could lead to potent antimalarial agents.
3. Interaction with Receptors
The affinity of pyrrolo[2,3-d]pyrimidines for specific receptors has been investigated:
| Compound | Receptor Type | Ki (nM) | Reference |
|---|---|---|---|
| Fluoro-substituted analogs | CRHR1 (Corticotropin-releasing hormone receptor type 1) | 0.91 - 3.5 |
This suggests potential applications in neuropharmacology and stress-related disorders.
Case Studies
Several studies have highlighted the biological significance of this compound and its analogs:
- Anticancer Studies : A study evaluated the structure-activity relationship (SAR) of various pyrrolo derivatives against multiple cancer cell lines, demonstrating that modifications in substituents could enhance efficacy significantly.
- Antiparasitic Research : In vivo efficacy was assessed in mouse models for malaria treatment using optimized analogs of pyrrolo compounds, showing promising results in blocking gamete development and thereby preventing transmission.
Comparison with Similar Compounds
Structural Analogues
Pyrrolo[2,3-d]pyrimidine derivatives are highly tunable, with substitutions at positions 4, 5, 6, and 7 significantly altering their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Position 5 Modifications : Fluorophenyl (target compound) enhances electronegativity and binding affinity compared to trifluoromethyl (higher hydrophobicity) or difluoromethyl (lower steric bulk) groups .
- Position 7 Substitutions : Phenyl groups (target compound) confer rigidity and π-stacking capability, whereas methylphenyl () improves crystallinity but reduces solubility .
Crystallographic and Computational Data
- Crystallography : The asymmetric unit of 4-chloro-5-(4-chlorophenyl)-7-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine contains two molecules stabilized by C—H⋯C interactions (distance = 3.42 Å), a feature absent in the target compound due to its fluorophenyl group .
- Computational Analysis : Substituents at position 5 influence electron density distribution. Fluorophenyl groups increase dipole moments compared to chlorophenyl, enhancing interactions with polar enzyme pockets .
Q & A
Q. What are the standard synthetic routes for 4-Chloro-5-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via multi-step nucleophilic substitution and cyclization reactions. Key steps include:
- Core Formation: A pyrrolo[2,3-d]pyrimidine scaffold is constructed using malononitrile or cyanamide derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Chlorination: Selective chlorination at the 4-position is achieved using POCl₃ or PCl₅ at 80–100°C .
- Aryl Substitution: Suzuki-Miyaura coupling introduces the 4-fluorophenyl and phenyl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in toluene/water mixtures .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dioxane or methanol) ensures purity >95% .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Formation | Malononitrile, K₂CO₃, DMF, 120°C, 12 h | 65–70 | |
| Chlorination | POCl₃, reflux, 6 h | 80–85 | |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 90°C, 24 h | 50–60 |
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Methodological Answer: Structural confirmation relies on:
- 1H/13C NMR: Aromatic protons (δ 7.2–8.5 ppm) and carbons (δ 115–160 ppm) confirm substituent positions .
- HRMS: Exact mass ([M+H]⁺ calc. 323.76) validates molecular formula (C₁₈H₁₁ClFN₃) .
- X-ray Crystallography: SHELX software refines crystal structures to determine bond angles/planarity of the fused ring system .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are observed for analogs of this compound in kinase inhibition?
Methodological Answer: Modifications at the 4-, 5-, and 7-positions significantly impact kinase affinity:
- 4-Chloro Group: Essential for ATP-binding pocket interactions (e.g., with EGFR kinases). Replacement with bulkier groups (e.g., Br) reduces activity .
- 5-(4-Fluorophenyl): Fluorine enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
- 7-Phenyl: π-Stacking interactions with hydrophobic kinase domains improve selectivity over off-targets .
Table 2: SAR Trends in Kinase Inhibition
| Modification | Biological Activity (IC₅₀, nM) | Selectivity Notes | Reference |
|---|---|---|---|
| 4-Cl → 4-Br | >1000 (vs. 50 for 4-Cl) | Loss of EGFR binding | |
| 5-Fluorophenyl → Phenyl | 120 (vs. 50) | Reduced metabolic stability |
Q. How can computational methods predict the binding modes of this compound with biological targets?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
- Identify Binding Pockets: Align the compound with kinase ATP-binding sites (e.g., PDB ID 1M17) .
- Assess Interactions: Hydrogen bonds (Cl⁻ with Lys721 in EGFR) and hydrophobic contacts (phenyl rings with Val702) are critical .
- Validate Predictions: Free energy calculations (MM-PBSA) correlate with experimental IC₅₀ values .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions: Varying ATP concentrations (1–10 µM) alter IC₅₀ values .
- Cell Lines: EGFR overexpression in A431 vs. HeLa cells leads to potency differences .
- Stereochemical Purity: Impurities >5% (e.g., from incomplete Suzuki coupling) skew results . Resolution Strategy:
- Standardize assays (fixed ATP levels, matched cell lines).
- Validate compound purity via HPLC (retention time >98%) and 2D-NMR (NOESY for stereochemistry) .
Data Contradiction Analysis
Q. Why do some studies report divergent solubility profiles for this compound?
Methodological Answer: Solubility varies due to:
- Crystallinity: Amorphous forms (precipitated from methanol) show higher solubility (2.5 mg/mL) vs. crystalline forms (0.8 mg/mL) .
- pH Dependence: Protonation at N3 in acidic media (e.g., pH 2.0) increases aqueous solubility 3-fold . Recommendation: Characterize solid-state forms (PXRD) and report solvent/pH conditions in experimental protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
